molecular formula C13H24O5 B8014629 Diethyl 2-(6-hydroxyhexyl)malonate

Diethyl 2-(6-hydroxyhexyl)malonate

Cat. No.: B8014629
M. Wt: 260.33 g/mol
InChI Key: GDFPCVYDLNPTRL-UHFFFAOYSA-N
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Description

Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound with the molecular formula C₁₃H₂₄O₅. It is a diester of malonic acid, featuring a hydroxyhexyl group attached to the central carbon atom of the malonate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(6-hydroxyhexyl)malonate can be synthesized through the alkylation of diethyl malonate with 6-bromohexanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the nucleophilic substitution of the resulting enolate with 6-bromohexanol .

Industrial Production Methods: Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(6-hydroxyhexyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, sodium hydroxide.

    Solvents: Ethanol, water.

    Conditions: Reflux, heating.

Major Products:

    Substituted Malonates: Formed through alkylation reactions.

    Malonic Acid Derivatives: Formed through hydrolysis.

    Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

Diethyl 2-(6-hydroxyhexyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(6-hydroxyhexyl)malonate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The hydroxyhexyl group can undergo further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(6-hydroxyhexyl)malonate is unique due to the presence of the hydroxyhexyl group, which provides additional functionalization opportunities compared to simpler malonate esters .

Biological Activity

Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

This compound is a derivative of malonic acid, featuring two ethyl ester groups and a hydroxyl-terminated hexyl chain. The molecular formula is C13H24O5C_{13}H_{24}O_5, and its structure can be represented as follows:

\text{Diethyl 2 6 hydroxyhexyl malonate}\quad \text{ C}_{2}\text{H}_{5}\text{O}_{2})_2\text{C C}_{6}\text{H}_{13}\text{OH})}

The presence of the hydroxyl group enhances its solubility and reactivity, allowing for various chemical transformations.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Diethyl malonate and 6-bromohexanol.
  • Reagents : Sodium hydride or potassium carbonate as a base.
  • Reaction Conditions : The reaction is conducted under reflux in an organic solvent such as ethanol or toluene.

The general reaction can be summarized as:

\text{Diethyl malonate}+\text{6 bromohexanol}\xrightarrow{\text{Base}}\text{Diethyl 2 6 hydroxyhexyl malonate}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
  • Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Interaction with Biological Targets : Preliminary studies suggest that derivatives of malonic acid can interact with cellular receptors or enzymes, influencing signaling pathways.

Case Studies

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of various malonate derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Research has demonstrated that malonic acid derivatives can modulate inflammatory responses in vitro. This compound was tested for its ability to reduce pro-inflammatory cytokine production in macrophages, showing promising results .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays revealed that this compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis

To understand the biological activity of this compound better, it is helpful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Diethyl MalonateLacks hydroxyl groupModerate enzyme inhibition
Diethyl 2-(4-hydroxyphenyl)malonateContains a phenolic groupStrong antioxidant properties
Diethyl 2-(3-hydroxybutyryl)malonateContains a ketoneNotable anti-inflammatory effects

Properties

IUPAC Name

diethyl 2-(6-hydroxyhexyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPCVYDLNPTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCO)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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